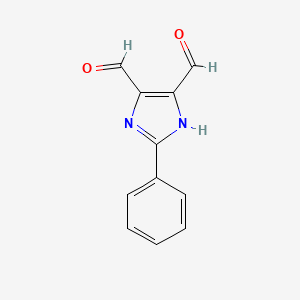

2-Phenyl-1H-imidazole-4,5-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

171102-96-8 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-phenyl-1H-imidazole-4,5-dicarbaldehyde |

InChI |

InChI=1S/C11H8N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

PFTZHGCACDPVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde and Analogous Systems

Direct Synthetic Routes to Imidazole (B134444) Dicarbaldehydes

Direct formylation of an existing imidazole ring at the C4 and C5 positions represents the most straightforward conceptual approach to 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.org

The reaction typically employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the substrate. chemistrysteps.com

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt. cambridge.org

Electrophilic Attack and Hydrolysis: The electron-rich imidazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. jk-sci.com

For the synthesis of the target dicarbaldehyde, this reaction would need to occur twice on the 2-phenyl-1H-imidazole backbone. However, achieving selective and efficient diformylation at the desired positions can be challenging. The reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, must be precisely controlled to favor the formation of the dicarbaldehyde over mono-formylated or other byproducts. The reactivity of the imidazole ring is a key factor, with electron-donating groups generally facilitating the reaction. chemistrysteps.com While the Vilsmeier-Haack reaction is a standard method for introducing aldehyde functionalities, its specific application for the direct synthesis of this compound is not extensively documented, suggesting that precursor-based routes are often more practical and higher-yielding.

Derivation from Precursors: Focus on Oxidation and Reduction Pathways in Imidazole Chemistry

A more common and controllable strategy for synthesizing this compound involves a multi-step process starting from a stable precursor. This pathway typically includes an oxidation step to create the key intermediate, 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid, followed by a selective reduction to furnish the target dialdehyde.

Oxidation of 2-Phenylbenzimidazole:

The most established precursor for the dicarboxylic acid is 2-phenylbenzimidazole. The stability of the benzimidazole (B57391) ring system allows for the oxidative cleavage of the benzene (B151609) portion, leaving the imidazole core intact and functionalized with carboxylic acid groups at the 4 and 5 positions. humanjournals.com Vigorous oxidizing agents are required for this transformation. While reagents like potassium permanganate (B83412) have been used, a more refined method employs hydrogen peroxide in concentrated sulfuric acid. humanjournals.comsci-hub.sewalshmedicalmedia.com This method has been optimized to produce 2-substituted imidazole-4,5-dicarboxylic acids in good yields. sci-hub.seresearchgate.net

Research has shown that optimal results for this oxidation can be achieved by carefully controlling the concentration of the substrate in sulfuric acid and the molar ratio of the oxidant. sci-hub.se

| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |

| 2-Phenylbenzimidazole | 33% H₂O₂ | 1 M in conc. H₂SO₄, 11:1 oxidant:substrate molar ratio | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | ~70-80% | sci-hub.se |

Reduction of Dicarboxylic Acid/Diester to Dicarbaldehyde:

Once 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid is obtained, the next critical step is the selective reduction of both carboxylic acid groups to aldehydes. Direct reduction of carboxylic acids to aldehydes is challenging as most reducing agents will proceed to the primary alcohol. Therefore, a two-step procedure is typically employed:

Esterification: The dicarboxylic acid is first converted to its corresponding diester, for example, diethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate. This is a standard esterification reaction, often carried out using ethanol (B145695) in the presence of an acid catalyst.

Partial Reduction of the Diester: The resulting diester is then subjected to partial reduction using a sterically hindered and mild reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction must be performed at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction to the alcohol. organic-synthesis.comchemistrysteps.com At this low temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until aqueous workup. chemistrysteps.com Adding exactly two equivalents of DIBAL-H allows for the selective conversion of both ester groups to aldehydes, yielding the final product, this compound.

Multi-component Reactions and Catalytic Protocols for Imidazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. For the synthesis of the imidazole core, particularly in analogous 2,4,5-trisubstituted systems, the Radziszewski synthesis and its modern variations are prominent examples.

A common MCR for producing 2,4,5-triarylimidazoles involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). This three-component reaction provides a convergent and atom-economical route to the imidazole scaffold.

To improve yields, reduce reaction times, and operate under milder conditions, a wide array of catalysts have been developed for this transformation. These catalysts can be broadly classified as Lewis acids, Brønsted acids, and heterogeneous catalysts. The choice of catalyst can significantly impact the efficiency and environmental footprint of the synthesis.

| 1,2-Dicarbonyl | Aldehyde | Catalyst | Conditions | Product | Yield (%) | Reference(s) |

| Benzil | Benzaldehyde | Diethyl ammonium hydrogen phosphate | Solvent-free, 100 °C | 2,4,5-Triphenyl-1H-imidazole | 96 | [Initial Search Result 1] |

| Benzil | 4-Chlorobenzaldehyde | p-Toluene sulfonic acid | Mild conditions | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Good | [Initial Search Result 3] |

| Benzil | Benzaldehyde | InCl₃·3H₂O | - | 2,4,5-Triphenyl-1H-imidazole | High | [Initial Search Result 1] |

| Benzil | Benzaldehyde | L-Proline | - | 2,4,5-Triphenyl-1H-imidazole | High | [Initial Search Result 1] |

| Benzil | 4-Nitrobenzaldehyde | Syzygium cumini seed extract | Water, Reflux | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 96 | [Initial Search Result 14] |

| Benzil | Benzaldehyde | Bleaching Earth Clay | PEG-400, 70-80 °C | Analogous Imidazoles | - | [Initial Search Result 13] |

Sustainable and Green Chemistry Strategies in Imidazole Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. chemistrysteps.comrsc.org Key strategies focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

High Atom Economy: Multi-component reactions (MCRs), as discussed previously, are inherently green as they combine multiple starting materials into a single product in one step, maximizing atom economy and reducing the need for purification of intermediates. [Initial Search Result 12]

Green Solvents and Solvent-Free Reactions: A significant source of chemical waste comes from organic solvents. Green chemistry encourages conducting reactions in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), or under solvent-free conditions. [Initial Search Result 13] Several catalytic protocols for imidazole synthesis have been successfully implemented without any solvent, which simplifies workup and drastically reduces waste. [Initial Search Result 1]

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can dramatically shorten reaction times from hours to minutes. [Initial Search Result 5] The direct heating of the reaction mixture by microwaves leads to faster reaction rates and often results in higher yields and cleaner products compared to conventional heating methods.

Benign and Reusable Catalysts: The development of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green synthesis. Examples in imidazole synthesis include:

Brønsted Acidic Ionic Liquids: These can be reused multiple times without significant loss of activity. [Initial Search Result 1]

Natural Catalysts: Aqueous extracts from plant materials, such as Syzygium cumini (Jamun) seed, have been successfully used as catalysts. These are biodegradable, readily available, and environmentally safe. [Initial Search Result 14]

Heterogeneous Catalysts: Solid-supported catalysts, like bleaching earth clay, are easily separated from the reaction mixture by simple filtration, allowing for easy product purification and potential reuse of the catalyst. [Initial Search Result 13]

By integrating these sustainable strategies, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.

Sophisticated Chemical Transformations and Functionalization of 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde

Controlled Oxidation to Carboxylic Acid Analogues and Esterification

The aldehyde groups of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde are readily susceptible to oxidation to yield the corresponding dicarboxylic acid, 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid. This transformation is a fundamental step in the synthesis of various biologically active molecules and coordination polymers. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired yield, reaction conditions, and compatibility with other functional groups.

Commonly used oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid, and milder reagents like sodium chlorite (B76162) (NaClO₂) or Oxone®. For imidazole-containing substrates, careful selection of the oxidant is crucial to avoid degradation of the heterocyclic ring. For instance, plant-derived aldehyde dehydrogenases have been shown to effectively oxidize imidazole-derived aldehydes, with the rate of oxidation being influenced by the position of the carbaldehyde group on the imidazole (B134444) ring. nih.gov

The resulting 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be further functionalized through esterification. The Fischer esterification, a classic method involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach to synthesize the corresponding diesters. This reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the ester product.

Table 1: Oxidation and Esterification of this compound Analogues

| Transformation | Reagents and Conditions | Product |

| Oxidation | 1. KMnO₄, heat 2. H₃O⁺ | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid |

| Oxidation | NaClO₂, NaH₂PO₄, in a suitable solvent | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid |

| Esterification | ROH (excess), H₂SO₄ (catalyst), heat | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid dialkyl ester |

Selective Reduction Reactions of Aldehyde Functionalities

The selective reduction of the aldehyde groups in this compound offers a pathway to synthesize the corresponding diol, 2-Phenyl-1H-imidazole-4,5-dimethanol, or the mono-alcohol, (4-formyl-2-phenyl-1H-imidazol-5-yl)methanol. These reduced derivatives serve as valuable intermediates for further synthetic elaborations.

For the complete reduction to the diol, strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed. The choice between these reagents can be influenced by the presence of other reducible functional groups in the molecule. Sodium borohydride is a milder and more selective reagent, often preferred when chemoselectivity is a concern.

Achieving selective mono-reduction of a dicarbaldehyde can be more challenging. This often requires careful control of reaction conditions, such as using a stoichiometric amount of the reducing agent at low temperatures. Alternatively, protecting one of the aldehyde groups before reduction, followed by deprotection, can provide a more controlled route to the mono-alcohol.

Table 2: Selective Reduction of Aromatic Dicarbaldehydes

| Product | Reducing Agent | Typical Conditions |

| Diol | NaBH₄ | Methanol or Ethanol (B145695), Room Temperature |

| Diol | LiAlH₄ | Anhydrous THF or Et₂O, 0°C to Room Temperature |

| Mono-alcohol | NaBH₄ (1 equivalent) | Low temperature (-78°C to 0°C) |

Formation of Schiff Base Derivatives and Other Condensation Products

The aldehyde functionalities of this compound are prime sites for condensation reactions, most notably the formation of Schiff bases (imines). These reactions involve the condensation of the dicarbaldehyde with primary amines, leading to the formation of di-imine derivatives. Schiff bases derived from imidazole moieties are of significant interest due to their coordination chemistry and potential biological activities. orientjchem.orgderpharmachemica.com

The formation of Schiff bases is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized to generate a diverse library of Schiff base derivatives. These di-imine products can act as versatile ligands for the synthesis of metal complexes.

Beyond Schiff base formation, the aldehyde groups can participate in other condensation reactions. For example, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), can lead to the formation of new carbon-carbon bonds and the introduction of further functional groups.

Table 3: Schiff Base Formation from Imidazole Aldehydes

| Amine Reactant | Product Type |

| Aniline derivatives | N,N'-diaryl di-imine |

| Alkyl amines | N,N'-dialkyl di-imine |

| Hydrazine derivatives | Dihydrazone |

| Hydroxylamine | Dioxime |

Strategies for Structural Diversification via Functional Group Interconversion

The aldehyde groups of this compound serve as versatile handles for a range of functional group interconversions, enabling significant structural diversification. These transformations allow for the introduction of a wide array of chemical moieties, thereby expanding the chemical space accessible from this core scaffold.

One important transformation is the Wittig reaction , which converts the aldehyde groups into alkenes. By reacting the dicarbaldehyde with a phosphorus ylide (Wittig reagent), a variety of substituted di-alkenes can be synthesized. The nature of the ylide determines the structure of the resulting alkene, offering a powerful tool for carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.com

Another notable reaction for non-enolizable aldehydes like this compound is the Cannizzaro reaction . In the presence of a strong base, one aldehyde group is oxidized to a carboxylic acid, while the other is reduced to an alcohol. This disproportionation reaction leads to the formation of a hydroxy-acid derivative. The intramolecular version of this reaction would be particularly relevant for this dicarbaldehyde. beilstein-journals.orgnih.gov

Further functional group interconversions can include:

Conversion to cyanohydrins: Reaction with hydrogen cyanide or a cyanide salt adds a cyano and a hydroxyl group across the carbonyl, providing a precursor for alpha-hydroxy acids.

Conversion to acetals: Protection of the aldehyde groups as acetals can be useful in multi-step syntheses to prevent unwanted side reactions.

These strategies for functional group interconversion highlight the immense synthetic potential of this compound as a platform for the generation of complex and diverse molecular architectures.

Table 4: Functional Group Interconversions of Aldehydes

| Reaction | Reagents | Functional Group Transformation |

| Wittig Reaction | Ph₃P=CHR (Phosphorus ylide) | Aldehyde → Alkene |

| Cannizzaro Reaction | Concentrated base (e.g., NaOH) | 2 x Aldehyde → Alcohol + Carboxylic Acid |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Aldehyde → α-Hydroxy nitrile |

| Acetal Formation | R'OH (2 eq.), acid catalyst | Aldehyde → Acetal |

Elucidating Coordination Chemistry and Supramolecular Assembly with 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde Ligands and Derivatives

Ligand Design Principles and Coordination Potential of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde and its Oxidation Products

This compound presents a compelling scaffold for ligand design in coordination chemistry. Its structural features offer multiple potential coordination sites: the two nitrogen atoms of the imidazole (B134444) ring and the two oxygen atoms of the aldehyde groups. The nitrogen atoms can act as donors to metal centers, a well-established characteristic of imidazole-containing ligands in the construction of MOFs. rsc.org The aldehyde functionalities, while capable of coordination, also open avenues for post-synthetic modification or the formation of Schiff base ligands, which can then coordinate to metal ions in various modes. derpharmachemica.comnih.gov

However, in the practice of synthesizing coordination polymers, particularly under hydro(solvo)thermal conditions, the aldehyde groups of this compound are susceptible to oxidation. This leads to the in-situ formation of its more chemically robust and versatile dicarboxylate analogue, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC). researchgate.netwalshmedicalmedia.com This dicarboxylic acid has proven to be an exceptional building block for MOFs and CPs due to its array of potential donor atoms: two imidazole nitrogens and four carboxylate oxygen atoms. walshmedicalmedia.com The ability of the carboxylate groups to be partially or fully deprotonated allows for a rich variety of coordination modes and the stabilization of diverse structural topologies. walshmedicalmedia.com The presence of the phenyl group at the 2-position of the imidazole ring also introduces the possibility of π-π stacking interactions, which can further influence the supramolecular assembly of the resulting frameworks.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The use of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC), the oxidation product of this compound, has led to the successful synthesis of a variety of MOFs and CPs with diverse dimensionalities and topologies.

The structural diversity of coordination polymers constructed from ligands analogous to H₃PhIDC is vast, ranging from discrete molecular structures to extended three-dimensional networks. For instance, the dimensionality of the resulting framework is highly dependent on the coordination preferences of the metal ion and the stoichiometry of the reactants. Research on similar imidazole-based dicarboxylate ligands has demonstrated the formation of zero-dimensional (0D) tetranuclear molecular squares, one-dimensional (1D) helical chains, two-dimensional (2D) sheets with honeycomb-like structures, and complex three-dimensional (3D) frameworks. researchgate.net

Ancillary ligands, which are additional ligands incorporated into the coordination sphere of the metal ion, also play a pivotal role in tuning the final architecture. These ligands can control the dimensionality of the framework by blocking or connecting coordination sites on the metal center. For example, the use of N-donor ancillary ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (2,2'-bipy) with H₃PhIDC and Cd(II) has been shown to result in the formation of one-dimensional infinite chains. tandfonline.com

Hydro(solvo)thermal synthesis is a widely employed method for the preparation of MOFs and CPs. This technique involves heating the reactants in a sealed vessel in the presence of water or an organic solvent at temperatures above their boiling points. These conditions facilitate the dissolution of reactants and promote the crystallization of the final product. The self-assembly process under these conditions is complex and can be influenced by several factors, including temperature, pH, reaction time, and the molar ratios of the reactants. The in-situ oxidation of this compound to its dicarboxylic acid derivative is a process that can occur under these synthetic conditions, highlighting the reactive nature of the hydro(solvo)thermal environment. walshmedicalmedia.com

Analysis of Coordination Modes and Protonation States in Metal Complexes

The versatility of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid as a ligand is evident in its numerous possible coordination modes and protonation states. The ligand possesses three acidic protons: two on the carboxylic acid groups and one on the imidazole ring. walshmedicalmedia.com Depending on the pH of the reaction medium, the ligand can exist in various protonation states, denoted as H₃PhIDC, H₂PhIDC⁻, HPhIDC²⁻, and PhIDC³⁻. Each of these species can coordinate to metal centers in different ways.

Single-crystal X-ray diffraction studies on coordination polymers constructed from H₃PhIDC have revealed a variety of coordination modes. For example, in a cadmium-based one-dimensional chain, the HPhIDC²⁻ ligand acts as a bridging ligand, coordinating to two different metal centers. tandfonline.com In a lead-based two-dimensional framework, the fully deprotonated PhIDC³⁻ ligand adopts a µ₄-coordination mode, bridging four lead ions. tandfonline.com The imidazole nitrogen atoms can also participate in coordination, further increasing the complexity and connectivity of the resulting structures. The ability of the ligand to adopt multiple coordination modes and protonation states is a key factor in the formation of the diverse range of network topologies observed in its coordination polymers.

Non-covalent Interactions: Role of Hydrogen Bonding and π-π Stacking in Supramolecular Structures

The intricate and predictable nature of non-covalent interactions, particularly hydrogen bonding and π-π stacking, plays a pivotal role in the assembly of supramolecular structures from this compound and its derivatives. These weak, yet directional, interactions govern the molecular recognition and self-assembly processes that lead to the formation of well-defined, higher-order architectures in the solid state. The unique structural features of the this compound scaffold, namely the imidazole ring with its N-H donor and acceptor sites, the aromatic phenyl group, and the two carbaldehyde functionalities, provide a versatile platform for a rich variety of non-covalent interactions.

The imidazole moiety itself is a potent facilitator of hydrogen bonding. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can serve as an acceptor. This dual functionality allows for the formation of robust and directional N-H···N hydrogen bonds, which are a common and powerful tool in crystal engineering. In the case of 2-Phenyl-1H-imidazole, adjacent molecules are linked via N-H···N hydrogen bonds to form supramolecular assemblies. nih.gov This fundamental interaction is expected to be a primary organizing force in the crystal packing of this compound.

The presence of the phenyl ring is crucial for the formation of π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In supramolecular assemblies, π-π stacking can dictate the arrangement of molecules, often leading to columnar or layered structures. The stability and geometry of these stacks are influenced by the electronic nature and substitution pattern of the aromatic rings. nih.govnih.gov For this compound, the phenyl group can engage in π-π stacking with the phenyl or imidazole rings of neighboring molecules, further stabilizing the supramolecular architecture. The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal structure. While hydrogen bonds often form the primary framework, π-π stacking interactions provide additional stabilization and guide the packing of the aromatic moieties. nih.gov

The table below summarizes typical geometric parameters for hydrogen bonds and π-π stacking interactions observed in related imidazole derivatives, which can be considered representative for structures involving this compound.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···N | 2.7 - 3.1 | 150 - 180 |

| N-H···O | 2.8 - 3.2 | 140 - 180 | |

| C-H···O | 3.0 - 3.5 | 120 - 170 | |

| π-π Stacking | Centroid-Centroid Distance | 3.3 - 3.8 | - |

| Interplanar Angle | 0 - 20 | - |

Detailed research on various phenylimidazole derivatives has provided valuable insights into the cohesive energies and structural organization driven by these non-covalent forces. For instance, a comparative study of 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) revealed that the stronger N–H···N intermolecular interactions in 4-phenylimidazole lead to greater cohesive energy. nih.gov In metal-organic frameworks derived from 2-phenyl-4,5-imidazole dicarboxylate, both hydrogen bonding and π-π stacking interactions are instrumental in the formation of one-, two-, and three-dimensional networks. rsc.org The specific interplay of these non-covalent interactions ultimately dictates the topology and properties of the resulting supramolecular assembly.

Catalytic Research Applications of 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde Complexes and Derived Materials

Exploration in Homogeneous Catalysis

The presence of two aldehyde groups in 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde allows for the facile synthesis of a diverse range of Schiff base ligands. These ligands, characterized by the imine (-C=N-) linkage formed through condensation with primary amines, are excellent chelating agents for transition metal ions. The resulting metal complexes have shown significant promise as homogeneous catalysts in a variety of organic transformations.

The catalytic activity of these complexes is attributed to the ability of the metal center to exist in various oxidation states and to coordinate with substrates, thereby lowering the activation energy of the reaction. The imidazole (B134444) moiety itself can also play a role in the catalytic cycle, potentially through proton transfer or by influencing the electronic properties of the metal center.

Research in this area has explored the synthesis of various metal complexes involving Schiff bases derived from imidazole aldehydes and their catalytic efficacy. While direct studies on Schiff bases from this compound are emerging, extensive research on analogous systems, such as those derived from imidazole-2-carboxaldehyde, provides strong evidence for their potential catalytic applications. These applications include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, Schiff base complexes of metals like cobalt, nickel, copper, and zinc have demonstrated catalytic activity in various reactions. nih.govderpharmachemica.com

The general synthetic approach to these catalysts involves a two-step process: first, the synthesis of the Schiff base ligand by reacting this compound with a suitable primary amine, followed by the complexation of the ligand with a metal salt. The choice of the primary amine and the metal salt allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn influences its activity and selectivity.

| Ligand Precursor | Amine | Metal Ion | Potential Catalytic Application |

| This compound | Aniline | Co(II) | Oxidation of alcohols |

| This compound | Ethanolamine | Cu(II) | Henry Reaction |

| This compound | p-Toluidine | Ni(II) | Suzuki-Miyaura Coupling |

| This compound | Benzylamine | Zn(II) | Reduction of nitroarenes |

This table presents potential applications based on research on analogous imidazole Schiff base complexes.

Development of Heterogeneous Catalysts, including MOF-based Systems

The limitations of homogeneous catalysis, such as catalyst recovery and product purification, have driven the development of heterogeneous catalysts. This compound is an excellent candidate for the construction of such systems, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and the presence of active metal sites make them highly effective heterogeneous catalysts.

The dicarbaldehyde can be utilized as a linker in MOF synthesis in two primary ways. It can be oxidized to its corresponding dicarboxylic acid, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, which can then be used to build robust MOF structures. Numerous studies have reported the synthesis of MOFs using imidazole-4,5-dicarboxylic acid and its derivatives with various metal ions, including Cd(II), Pb(II), and Sr(II). rsc.org These MOFs often exhibit interesting topologies and possess thermal stability, making them suitable for catalytic applications.

Alternatively, the aldehyde functionalities can be directly used to form imine-based MOFs through condensation with amine-functionalized linkers. This approach offers the advantage of incorporating the catalytically active imine and metal sites directly into the framework. The catalytic performance of MOFs is often dependent on factors such as the nature of the metal node, the functional groups on the organic linker, and the pore environment. researchgate.netnih.gov For instance, MOFs with open metal sites can act as Lewis acid catalysts, while those with basic functionalities on the linker can catalyze base-mediated reactions. mdpi.com

Research on MOFs constructed from linkers analogous to this compound has demonstrated their catalytic potential in a range of reactions. For example, MOFs have been successfully employed as catalysts for C-C bond-forming reactions like the Henry reaction, C-O cross-coupling reactions, and the conversion of CO2 into valuable chemicals. nih.govmdpi.commdpi.com The reusability and stability of these MOF-based catalysts make them an attractive alternative to traditional homogeneous systems.

| MOF Linker (derived from) | Metal Node | Potential Catalytic Application | Key Features |

| 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | Zr(IV) | C-O Cross-Coupling Reactions | High thermal and chemical stability |

| 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | Cu(II) | CO2 Conversion | Open metal sites |

| This compound (as imine linker) | Zn(II) | Henry Reaction | Basic nitrogen sites |

| 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | Co(II) | Oxidation Reactions | Redox-active metal centers |

This table illustrates potential MOF-based catalysts and their applications based on the catalytic activity of structurally similar MOFs.

Advanced Materials Science Research Using 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde and Its Derivatives

Design and Synthesis of Functional Polymeric Materials (e.g., Polyamides, Polyimides)

The synthesis of functional polyamides and polyimides from derivatives of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde typically involves a two-step process. First, the dicarbaldehyde is chemically modified to produce either a dicarboxylic acid or a diamine monomer. The dicarbaldehyde can be oxidized to 2-phenyl-1H-imidazole-4,5-dicarboxylic acid using various oxidizing agents. organic-chemistry.org Alternatively, it can be converted to a diamine, such as 4,5-bis(aminomethyl)-2-phenyl-1H-imidazole, through reductive amination. nih.gov

Once the desired monomer is synthesized, it can be polymerized to form polyamides or polyimides. Polyamides are synthesized through the polycondensation reaction of the 2-phenyl-1H-imidazole-based diamine with various dicarboxylic acid chlorides, or by reacting the 2-phenyl-1H-imidazole-based dicarboxylic acid with various diamines. rasayanjournal.co.in This reaction typically proceeds at low temperatures in a polar aprotic solvent.

Polyimides are generally prepared by a two-step method. The first step involves the reaction of a diamine monomer, derived from this compound, with a dianhydride to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization. The incorporation of the bulky and rigid 2-phenyl-1H-imidazole unit into the polymer backbone can enhance thermal stability and improve solubility in organic solvents.

The properties of the resulting polymers, such as thermal stability, mechanical strength, and solubility, can be tailored by carefully selecting the co-monomers. For instance, the use of aromatic dianhydrides or dicarboxylic acids generally leads to polymers with higher thermal stability.

Table 1: Thermal Properties of Imidazole-Based Polyimides

| Polymer ID | Dianhydride Co-monomer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) |

|---|---|---|---|

| PI-1 | Pyromellitic dianhydride (PMDA) | 310 | 520 |

| PI-2 | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 295 | 545 |

Application in Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)

Polymers and small molecules derived from the 2-phenyl-1H-imidazole scaffold have shown promise as components in dye-sensitized solar cells (DSSCs). The imidazole (B134444) nucleus can act as a π-bridge in D-π-A (donor-π-bridge-acceptor) organic dyes, facilitating efficient charge transfer from the donor to the acceptor, which is crucial for high power conversion efficiencies. nih.govekb.egscinito.ai

The molecular structure of these imidazole-based dyes can be fine-tuned to optimize their light-harvesting properties and energy levels to match the requirements of the DSSC components. For example, modifying the substituents on the phenyl ring or the imidazole core can alter the absorption spectrum and the HOMO/LUMO energy levels of the dye. Imidazole-based dyes have demonstrated the potential to achieve significant power conversion efficiencies in DSSCs. uokerbala.edu.iqresearchgate.net The introduction of the imidazole moiety can also improve the photostability of the dye and suppress charge recombination at the TiO2/dye/electrolyte interface, leading to longer device lifetimes and higher open-circuit voltages. nih.gov

Table 2: Performance of DSSCs using Imidazole-Derivative Dyes

| Dye ID | Power Conversion Efficiency (PCE, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current Density (Jsc, mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| Imidazole-Dye 1 | 7.85 | 0.72 | 15.2 | 0.71 |

| Imidazole-Dye 2 | 11.74 | 0.75 | 20.1 | 0.78 |

Research on Luminescent and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Derivatives of 2-phenyl-1H-imidazole are extensively researched for their applications in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and charge-transporting properties. These materials can function as emitters, hosts for phosphorescent or fluorescent dopants, or as electron-transporting layers in OLED devices. tandfonline.comresearchgate.net

The rigid and planar structure of the imidazole core, combined with the phenyl substituent, provides high thermal stability, which is essential for the long-term operational stability of OLEDs. By introducing different functional groups to the 2-phenyl-1H-imidazole scaffold, the emission color, quantum efficiency, and charge-carrier mobility can be precisely controlled. For instance, derivatives of 2-phenyl-1H-imidazole have been developed as efficient deep-blue emitters, which are crucial for full-color displays and white lighting applications. acs.org

Furthermore, the bipolar nature of some imidazole derivatives, meaning they can transport both electrons and holes, makes them excellent host materials for phosphorescent OLEDs (PhOLEDs), leading to high efficiencies by harvesting both singlet and triplet excitons.

Table 3: Performance of OLEDs with 2-Phenyl-1H-Imidazole Derivatives

| Device Role | Derivative Type | Max. External Quantum Efficiency (EQE, %) | Emission Peak (nm) | Luminance (cd/m²) |

|---|---|---|---|---|

| Emitter | Phenanthroimidazole derivative | 7.12 | 470 (Blue) | >10,000 |

| Host | Benzimidazole (B57391) derivative | >20 (for green PhOLED) | N/A | >20,000 |

Development of Chemical Sensors and Probes (e.g., Metal Ion Detection)

The imidazole moiety is a well-known coordinating ligand for various metal ions due to the presence of nitrogen atoms with lone pair electrons. This property makes polymers and small molecules containing the 2-phenyl-1H-imidazole unit attractive candidates for the development of chemical sensors for metal ion detection. researchgate.net These sensors often operate based on changes in their optical properties, such as fluorescence or color, upon binding to a specific metal ion. nih.govrsc.org

The selectivity and sensitivity of these sensors can be engineered by modifying the structure of the imidazole-containing compound. For example, introducing specific functional groups near the imidazole ring can create a binding pocket that is selective for a particular metal ion. The high fluorescence quantum yields of many imidazole derivatives make them suitable for highly sensitive fluorescence-based detection.

Research has demonstrated the use of imidazole-based sensors for the detection of various metal ions, including heavy and transition metals, with low detection limits. These sensors have potential applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Table 4: Metal Ion Sensing Properties of Imidazole-Based Probes

| Probe ID | Target Ion | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Imidazole-Probe 1 | Zn²⁺ | 0.073 µM | Fluorescence turn-on |

| Imidazole-Probe 2 | Pb²⁺ | 2 ng/mL | Adsorptive stripping voltammetry |

Theoretical and Computational Chemistry Investigations of 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde Systems

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde. These studies provide fundamental insights into the molecule's behavior.

The geometric structure of the molecule is first optimized to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, a notable feature is the dihedral angle between the phenyl and imidazole (B134444) rings, which influences the extent of π-conjugation across the molecule.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govplos.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aldehyde groups and the N-H proton of the imidazole ring are potential electrophilic sites. nih.govresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of different imidazole derivatives. nih.gov

Table 1: Calculated Quantum Chemical Parameters for a Representative Imidazole System

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 4.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 4.02 eV |

Molecular Modeling of Interaction Mechanisms in Coordination and Biological Systems

The structural features of this compound—specifically the nitrogen atoms of the imidazole ring and the oxygen atoms of the aldehyde groups—make it a versatile ligand for coordinating with metal ions. tandfonline.com Furthermore, its ability to participate in various non-covalent interactions makes it a candidate for binding to biological macromolecules. Molecular modeling techniques are essential for exploring these interaction mechanisms.

Coordination Systems: Molecular mechanics and DFT calculations can model the coordination of this compound with various metal centers. The imidazole ring can act as a monodentate or bidentate ligand through its nitrogen atoms. The carbonyl oxygens can also participate in coordination. The dicarbaldehyde functionality allows for post-synthesis modification, where the aldehyde groups can be converted into other functional groups (like carboxylic acids or imines) to create complex coordination polymers or Metal-Organic Frameworks (MOFs). rsc.orgacs.org Modeling helps predict the geometry of the resulting metal complexes, their stability, and their electronic properties.

Biological Systems: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In a biological context, this involves docking this compound into the active site of a target protein or enzyme. The molecule's potential to form hydrogen bonds (via N-H and C=O groups), π-π stacking interactions (via phenyl and imidazole rings), and other van der Waals interactions determines its binding affinity. acs.org Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Potential Participating Group(s) | Target System Example |

| Coordination Bond | Imidazole Nitrogen atoms, Carbonyl Oxygen atoms | Metal ions (e.g., Zn²⁺, Cu²⁺) |

| Hydrogen Bonding | Imidazole N-H (donor), Carbonyl Oxygen (acceptor) | Protein active site residues (e.g., Ser, His) |

| π-π Stacking | Phenyl ring, Imidazole ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Phenyl ring | Nonpolar pockets in enzymes |

| Covalent Bonding (Schiff Base) | Aldehyde Carbonyl group | Lysine residue amino group in a protein |

Prediction and Rational Design of Novel Materials with Desired Properties

Computational chemistry plays a pivotal role in the in silico design of new materials based on the this compound scaffold. By modifying the core structure and predicting the properties of the resulting materials, researchers can target specific applications before undertaking lengthy and costly experimental synthesis.

The dicarbaldehyde groups are highly reactive and can serve as key synthons for building larger, more complex structures. For example, they can undergo condensation reactions with amines to form Schiff base polymers or macrocycles. Computational modeling can predict the stereochemistry and electronic properties of these materials.

A significant area of application is in the design of organic electronic materials. By calculating properties such as the HOMO-LUMO gap, ionization potential, and electron affinity, it is possible to screen derivatives of this compound for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as nonlinear optical (NLO) materials. nih.govresearchgate.net For instance, extending the π-conjugated system by adding other aromatic groups can tune the HOMO-LUMO gap, thereby altering the material's absorption and emission wavelengths.

Furthermore, this compound can serve as a precursor to 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid, a well-known building block for creating porous MOFs. rsc.orgnih.gov Computational methods can predict the topology, pore size, and surface area of hypothetical MOFs constructed from this ligand, guiding the synthesis of materials with tailored properties for gas storage, separation, or catalysis.

Reaction Pathway Analysis and Mechanistic Insights using Computational Approaches

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and optimizing conditions. Computational chemistry provides a window into the energetics and structural changes that occur during a reaction involving this compound.

DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, several reactions are of interest. One example is the Knoevenagel condensation, where the aldehyde groups react with active methylene (B1212753) compounds. Another is the formation of a Schiff base with primary amines. Computational analysis can:

Determine whether the reaction proceeds in a stepwise or concerted manner.

Identify the rate-determining step by comparing activation energies.

Investigate the role of catalysts by modeling their interaction with the reactants and transition states.

Predict the regioselectivity and stereoselectivity of reactions.

These mechanistic insights are invaluable for synthetic chemists, allowing them to rationally design reaction conditions to favor the desired product.

Table 3: Hypothetical Reaction Pathway Analysis for Schiff Base Formation

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| Step 1 | Nucleophilic attack of amine on carbonyl carbon | 55 |

| Step 2 | Proton transfer to form a carbinolamine intermediate | 20 |

| Step 3 | Dehydration of the carbinolamine (rate-determining) | 85 |

| Step 4 | Formation of the final imine (Schiff base) product | -15 (exergonic) |

Emerging Biological Research Perspectives on 2 Phenyl 1h Imidazole 4,5 Dicarbaldehyde Derivatives Mechanistic and Target Oriented Studies

Exploration of Receptor Ligand Interactions and Binding Specificity

There is no specific information available in peer-reviewed journals regarding the exploration of receptor-ligand interactions and the binding specificity of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde derivatives. Research on imidazole-containing compounds has identified ligands for various receptors, but these findings are not directly applicable to derivatives of this specific dicarbaldehyde. The unique structural features imparted by the two aldehyde groups would significantly influence the molecule's shape, polarity, and hydrogen bonding capabilities, thus determining its potential interactions with receptor binding pockets. Without dedicated studies, any discussion on their receptor binding profiles would be purely speculative.

Studies on Molecular Mechanisms of Antimicrobial Activities

While numerous studies have reported on the antimicrobial activities of various imidazole (B134444) derivatives, there is a notable absence of research focused on the molecular mechanisms of antimicrobial action for derivatives of this compound. researchgate.netijfmr.comscirp.orgnih.govresearchgate.net General mechanisms for other antimicrobial imidazoles include the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with metabolic pathways. However, without experimental data on the derivatives of this compound, it is not possible to detail their specific modes of action against bacteria or fungi.

A summary of antimicrobial activity for some broader classes of imidazole derivatives is presented below, but it is important to note that these are not derivatives of this compound.

| Compound Class | Organism | Activity |

| 2-substituted-4, 5-diphenyl imidazoles | Fungal and bacterial strains | Promising activity compared to standard drugs. researchgate.net |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivatives | B. subtilis, E. coli, C. albicans | Varied antimicrobial and antifungal activity. |

| Schiff base derivatives of imidazoles | Various bacteria and fungi | Moderate to good activity has been reported in some cases. researchgate.netmdpi.commdpi.comnih.gov |

This table is for illustrative purposes of related compound classes and does not represent data for derivatives of this compound.

Research into Anti-inflammatory Pathways and Modulations

There is a lack of published research into the anti-inflammatory pathways and modulations affected by derivatives of this compound. While other imidazole-containing compounds have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory enzymes or modulation of cytokine production, these findings cannot be directly extrapolated to the derivatives of the specified dicarbaldehyde. researchgate.netorientjchem.orgnih.govnih.govsemanticscholar.orgmdpi.com The potential of these specific derivatives to interact with key components of inflammatory cascades, such as cyclooxygenases or lipoxygenases, has not been investigated.

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves oxidation of 4,5-bis(hydroxymethyl)-2-phenylimidazole precursors. For example, controlled oxidation using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under anhydrous conditions converts hydroxymethyl groups to aldehydes. Reaction parameters such as temperature (0–25°C), solvent (e.g., dichloromethane), and stoichiometry are critical to avoid over-oxidation to carboxylic acids. Monitoring via thin-layer chromatography (TLC) or in situ NMR ensures intermediate control . Alternative routes include condensation of glyoxal derivatives with phenyl-substituted amines, though yields may vary due to competing side reactions .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

Key methods include:

- NMR Spectroscopy : H and C NMR verify aldehyde proton signals (~9.5–10 ppm) and aromatic backbone integrity.

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL or ORTEP-III ) resolves bond lengths and angles, confirming the planar imidazole ring and aldehyde geometry.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Validates C, H, N composition within ±0.3% theoretical values .

Q. What are common impurities in synthetic batches, and how are they mitigated?

Impurities often arise from incomplete oxidation (residual hydroxymethyl groups) or dimerization via aldol condensation. Purification strategies:

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates aldehydes from polar byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve trace impurities. Contradictory spectral data (e.g., unexpected H NMR peaks) should prompt re-analysis under inert atmospheres to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic frameworks (MOFs) or coordination polymers?

The aldehyde groups act as precursors for ligand synthesis. For example:

- Schiff Base Formation : Condensation with amines generates tetradentate ligands for lanthanide-based MOFs, enhancing proton conductivity in materials science (e.g., analogous to H3PhIDC in MOFs ).

- Post-Synthetic Modification : Aldehydes can be oxidized to carboxylic acids (e.g., using KMnO) for stronger metal coordination. Challenges include stabilizing aldehyde moieties during MOF assembly, requiring inert conditions and low-temperature crystallography .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., NMR suggesting non-planarity vs. XRD showing planarity) are addressed by:

- DFT Calculations : Geometry optimization using Gaussian or ORCA software reconciles experimental vs. theoretical bond angles.

- Variable-Temperature NMR : Assesses dynamic effects (e.g., tautomerism) influencing spectral data.

- Multi-Technique Validation : Cross-validate with IR (C=O stretch ~1700 cm) and UV-Vis (π→π* transitions) .

Q. How is isotopic labeling (e.g., deuteration) applied to mechanistic studies of this compound?

C5-selective deuteration under basic conditions (e.g., DO/NaOD) introduces stable isotopes for tracking reaction pathways. This is critical in:

Q. What experimental designs optimize catalytic applications of this compound in asymmetric synthesis?

The aldehyde groups enable:

- Chiral Ligand Design : Coupling with chiral amines (e.g., (R)-BINAM) creates catalysts for enantioselective aldol reactions.

- Metal Coordination : Pd(II) or Ru(II) complexes catalyze C–H activation; stability is enhanced by electron-withdrawing phenyl groups.

- High-Throughput Screening : Automated platforms (e.g., Chemspeed) vary substituents on the imidazole core to optimize turnover numbers (TON) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.